Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride
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Overview
Description
Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride is a bicyclic organic compound. This compound is known for its unique structure, which includes a bicyclo[2.2.2]octane core. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound acts as a nucleophile, participating in various chemical reactions. Its bicyclic structure allows it to engage in unique interactions with other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic organic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom in the ring structure, similar to DABCO.
Uniqueness
Ethyl1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylatehydrochloride is unique due to its specific functional groups and the presence of an aminomethyl group. This makes it distinct from other bicyclic compounds and allows it to participate in a wider range of chemical reactions.
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c1-4-16-10(15)13-7-5-12(9-14,6-8-13)17-11(13,2)3;/h4-9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULOUSZVWRYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2(C)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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